N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide
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Overview
Description
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a hydroxypropyl group, and a pyridinyl moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity .
Mode of Action
It’s worth noting that similar compounds have been evaluated for their anti-tubercular activity . The molecular interactions of these compounds in docking studies reveal their suitability for further development , suggesting that they may interact with specific proteins or enzymes in the Mycobacterium tuberculosis to exert their effects.
Biochemical Pathways
Given its potential anti-tubercular activity , it may be involved in disrupting the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have potential anti-tubercular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the furan-3-yl moiety. This can be achieved through the reaction of furan with appropriate reagents to introduce the hydroxypropyl group. Subsequently, the pyridin-3-yl group is introduced through a series of reactions involving pyridine derivatives.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as catalysis and continuous flow chemistry can be employed to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) can be used to oxidize the furan ring.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using appropriate nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized furan derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide can be utilized in the study of enzyme inhibitors and receptor ligands. Its interactions with biological macromolecules can provide insights into molecular recognition processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific functionalities.
Comparison with Similar Compounds
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-2-yl)oxalamide
Uniqueness: N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide stands out due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds. Its unique structure allows for diverse applications and interactions, making it a valuable compound in various scientific fields.
Biological Activity
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features, which include a furan moiety and an oxalamide linkage. This compound has shown potential biological activities, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H15N3O4, with a molecular weight of approximately 289.29 g/mol. Its structure is characterized by the presence of a furan ring, a hydroxypropyl group, and a pyridine moiety, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C14H15N3O4 |
Molecular Weight | 289.29 g/mol |
CAS Number | 1421526-11-5 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Furan Derivative : The furan ring is synthesized from appropriate precursors such as furfural.
- Hydroxypropyl Group Introduction : The hydroxypropyl group is introduced via nucleophilic substitution.
- Formation of the Oxalamide Moiety : This step involves reacting an amine with oxalyl chloride to yield the oxalamide structure.
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The furan ring may facilitate interactions through π-stacking or hydrogen bonding, while the oxalamide moiety can stabilize these interactions by forming hydrogen bonds with target proteins.
Pharmacological Studies
Recent studies have indicated that compounds containing furan and oxalamide structures exhibit diverse pharmacological properties, including:
- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating that this compound could be explored for anticancer drug development.
Case Studies
Several case studies have documented the biological activities of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that derivatives of oxalamides exhibited significant antibacterial activity against Gram-positive bacteria.
- Cytotoxicity Testing : Research involving furan-containing compounds revealed promising results in inhibiting the proliferation of cancer cells in vitro.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12(10-4-7-21-9-10)3-6-16-13(19)14(20)17-11-2-1-5-15-8-11/h1-2,4-5,7-9,12,18H,3,6H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPBVJBGCHCJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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